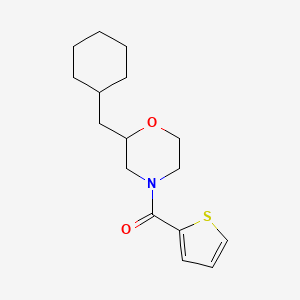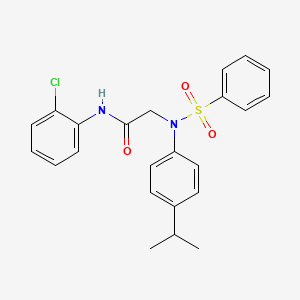
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine, also known as CTM, is a synthetic compound that belongs to the class of morpholine derivatives. CTM has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is not fully understood. However, studies suggest that 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine may exert its antitumor effects by inducing apoptosis (cell death) in cancer cells. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine may also inhibit the proliferation of cancer cells by blocking the cell cycle. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine's antiviral activity may be due to its ability to inhibit the replication of the virus. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine's anti-inflammatory effects may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been found to be well-tolerated, with no adverse effects observed at therapeutic doses. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has also been found to have good pharmacokinetic properties, with high bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its broad-spectrum antitumor activity. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been found to be effective against various types of cancer cells, making it a potential therapeutic agent for multiple types of cancer. Another advantage of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine could focus on its potential as a therapeutic agent for various types of cancer. Studies could also investigate the use of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could explore the mechanism of action of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine and its potential as an anti-inflammatory and antiviral agent. Finally, research could focus on developing new formulations of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine involves the reaction of 2-thiophenecarboxylic acid with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine as a white solid with a yield of around 70%.
Applications De Recherche Scientifique
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been extensively studied for its antitumor activity. Studies have shown that 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has also been found to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(15-7-4-10-20-15)17-8-9-19-14(12-17)11-13-5-2-1-3-6-13/h4,7,10,13-14H,1-3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCUBBAVJNTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6058031.png)
![{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6058038.png)
![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6058045.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6058048.png)

![1-methyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6058078.png)
![methyl 3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]benzoate](/img/structure/B6058082.png)
![2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6058084.png)
![5-(2,4-dimethylphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6058095.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)
![8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6058128.png)